REACTION_CXSMILES
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[Cl:1][C:2]1[C:10]2[C:5](=[N:6][C:7]([O:12][CH2:13][C:14]([O:16]CC)=[O:15])=[CH:8][C:9]=2[CH3:11])[N:4]([CH3:19])[N:3]=1.O.[Li+].[OH-]>O1CCOCC1>[Cl:1][C:2]1[C:10]2[C:5](=[N:6][C:7]([O:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:8][C:9]=2[CH3:11])[N:4]([CH3:19])[N:3]=1 |f:2.3|
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Name
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Ethyl 2-((3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy)acetate
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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ClC1=NN(C2=NC(=CC(=C21)C)OCC(=O)OCC)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
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reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
111 mg
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Type
|
reactant
|
Smiles
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[Li+].[OH-]
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Name
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|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture extracted with CH2Cl2
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Type
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ADDITION
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Details
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Then, the aqueous phase was acidified by drop wise addition of conc. HCl until the product
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Type
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CUSTOM
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Details
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precipitated
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Type
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FILTRATION
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Details
|
The title compound (580 mg, 98%) was filtered off
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Type
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CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
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Details
|
[1H-NMR (DMSO-d6, 400 MHz) δ 6.62 (s, 1H), 4.98 (s, 2H) 3.84 (s, 3H), 2.61 (s, 3H); HPLC-MS RtJ=0.81 min; [M+H]+=255.9, 258.0]
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Duration
|
0.81 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NN(C2=NC(=CC(=C21)C)OCC(=O)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |